Product packaging for 4-Methoxy-3-(piperidin-4-yl)aniline(Cat. No.:CAS No. 648901-49-9)

4-Methoxy-3-(piperidin-4-yl)aniline

Cat. No.: B12590311
CAS No.: 648901-49-9
M. Wt: 206.28 g/mol
InChI Key: BOOUMSZBAUJBHM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-4-yl)aniline is a chemical building block of significant interest in medicinal and organic chemistry . Its structure, which incorporates both an aniline and a piperidine moiety, makes it a versatile intermediate for the synthesis of more complex molecules . The primary application of this compound and its analogs is in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Specifically, anilines containing methoxy and piperidine substituents are frequently employed in the construction of compounds screened for biological activity, serving as key scaffolds in drug discovery efforts . As a secondary amine, the piperidin-4-yl group at the 3-position of the aniline ring offers a reactive site for further functionalization, enabling researchers to create diverse chemical libraries . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Analysis by techniques such as LCMS, GCMS, HPLC, and NMR is available to ensure identity and purity for demanding research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B12590311 4-Methoxy-3-(piperidin-4-yl)aniline CAS No. 648901-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648901-49-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methoxy-3-piperidin-4-ylaniline

InChI

InChI=1S/C12H18N2O/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3

InChI Key

BOOUMSZBAUJBHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3 Piperidin 4 Yl Aniline and Its Analogs

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-Methoxy-3-(piperidin-4-yl)aniline, the primary disconnection points are the C-N and C-C bonds that form the piperidine-aniline linkage.

A key retrosynthetic disconnection involves breaking the bond between the aniline (B41778) ring and the piperidine (B6355638) moiety. This leads to two precursor fragments: a substituted aniline and a piperidine derivative. The aniline portion can be derived from a corresponding nitrobenzene (B124822) precursor, a common and efficient strategy in aniline synthesis. The piperidine ring can be introduced via various methods, including nucleophilic substitution or reductive amination.

Another strategic approach involves disconnecting the piperidine ring itself. This can be envisioned through intramolecular cyclization reactions, where a linear precursor containing both the aniline (or a protected form) and the latent piperidine structure is cyclized in a later step. This strategy allows for the construction of the substituted piperidine ring with desired stereochemistry.

Multi-Step Synthetic Routes

The synthesis of this compound and its analogs is typically achieved through multi-step sequences that combine several key chemical transformations.

Approaches via Reduction of Nitro Precursors

A prevalent and highly effective method for the synthesis of anilines is the reduction of the corresponding nitro compounds. nih.govrsc.org This transformation is often the final step in a synthetic sequence, unmasking the aniline functionality. In the context of this compound, a common precursor is 1-(2-Methoxy-4-nitrophenyl)-4-substituted-piperidine. svaklifesciences.com

The reduction of the nitro group can be accomplished using a variety of reducing agents. Catalytic hydrogenation is a widely used and clean method. nii.ac.jp This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. nii.ac.jpgoogle.com Other reducing systems, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media, can also be employed. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

A specific example involves the reaction of a nitro precursor with hydrogen gas in the presence of 10% Pd/C in a solvent mixture like ethanol (B145695) and tetrahydrofuran (B95107) (THF) at room temperature. nii.ac.jp This method has been shown to be effective, providing the desired aniline in high yield. nii.ac.jp

N-Alkylation and Amination Reactions

N-alkylation and amination reactions are fundamental to constructing the bond between the aniline nitrogen and the piperidine ring, or for introducing substituents onto the piperidine nitrogen. acs.orgsciencemadness.org

In one synthetic approach, a suitably substituted aniline can be reacted with a piperidone derivative in a reductive amination reaction. This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the C-N bond. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. In this scenario, a fluorinated nitrobenzene derivative, such as 1-fluoro-2-methoxy-4-nitrobenzene, can be reacted with a piperidine derivative. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen.

Cyclization and Ring-Forming Methodologies

The construction of the piperidine ring itself is a critical aspect of the synthesis of these compounds. Various cyclization strategies can be employed to form this six-membered heterocycle. mdpi.comorganic-chemistry.orgresearchgate.net

Intramolecular cyclization is a powerful method where a linear precursor containing all the necessary atoms for the ring is induced to cyclize. For instance, an acyclic amine with a suitably placed leaving group or an unsaturated bond can undergo intramolecular N-alkylation or a Michael addition to form the piperidine ring.

Another approach involves the use of ring-closing metathesis (RCM) on a diene precursor containing a nitrogen atom. This powerful C-C bond-forming reaction, often catalyzed by ruthenium-based catalysts, can efficiently construct the piperidine ring.

Furthermore, multicomponent reactions offer an efficient route to complex piperidine structures in a single step from simple starting materials. These reactions often involve a cascade of bond-forming events, such as aza-Diels-Alder reactions or Mannich-type condensations.

Key Reaction Conditions and Reagents

The success of the synthesis of this compound and its analogs hinges on the careful selection of reaction conditions and reagents.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a cornerstone of many synthetic routes, particularly for the reduction of nitro groups to anilines. nii.ac.jp

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

Catalyst Hydrogen Source Solvent Temperature Pressure Reference
10% Pd/C H₂ EtOH/THF Room Temperature Atmospheric nii.ac.jp
5% Pt/C H₂ Methanol 60°C 0.1 atm google.com
Bimetallic CuₓNiᵧ H₂ Not Specified 140°C Not Specified rsc.org

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Palladium on carbon is a versatile and commonly used catalyst. nii.ac.jp Platinum-based catalysts are also effective. google.com Bimetallic nanoparticles, such as copper/nickel, have been shown to exhibit high catalytic activity. rsc.org In addition to gaseous hydrogen, transfer hydrogenation using reagents like triethylsilane (Et₃SiH) in the presence of a gold catalyst offers a milder alternative. nih.gov The solvent system, temperature, and hydrogen pressure are all critical parameters that need to be optimized for each specific substrate to achieve high conversion and selectivity. google.comicm.edu.pl

Base-Mediated Transformations

The synthesis of complex heterocyclic systems related to this compound can employ base-mediated transformations as a key strategy. These reactions often involve the cyclization of appropriately substituted precursors. Research into the formation of N-hydroxy- and N-alkoxyindoles from 2-(2-nitrophenyl)butenoates demonstrates the utility of strong bases in mediating such cyclizations. wvu.edu

In these methodologies, potent bases such as potassium tert-butoxide or sodium tert-pentoxide are utilized to facilitate the intramolecular cyclization of nitro-aromatic precursors. wvu.edu This approach, while demonstrated for indole (B1671886) synthesis, highlights a broader principle applicable to the synthesis of other nitrogen-containing heterocycles. The transformation proceeds via a base-mediated deprotonation followed by an intramolecular nucleophilic attack, ultimately leading to the formation of the heterocyclic ring. Such strategies are valuable for constructing the core structures of complex aniline derivatives from more accessible starting materials. wvu.edu

Derivatization Strategies

Once the core structure of this compound is obtained, its various components can be modified to explore structure-activity relationships (SAR) and optimize properties. Derivatization can be targeted at the aniline moiety, the piperidine ring, or through the formation of new functional groups like amides.

Modifications of the Aniline Moiety

The aniline portion of the molecule, with its primary amino group and activated aromatic ring, is a prime site for modification. The amino group can readily react to form a variety of derivatives. One such transformation is the reaction with aldehydes or ketones to form Schiff bases (imines). For instance, the related compound 4-methoxyaniline is known to react with cinnamaldehyde (B126680) (3-phenyl-2-propenal) to form 4-Methoxy-N-(3-phenylallylidene)aniline. researchgate.net This type of reaction demonstrates a fundamental pathway for derivatizing the amino group to introduce diverse substituents.

Functionalization of the Piperidine Ring

The piperidine ring offers multiple positions for functionalization, which can significantly influence the molecule's pharmacological profile. Modern synthetic methods allow for remarkable control over which position on the ring is modified.

Catalyst-controlled C-H functionalization has emerged as a powerful tool for the site-selective modification of the piperidine ring. nih.gov By selecting the appropriate rhodium catalyst and nitrogen-protecting group, chemists can direct the introduction of new functional groups to the C2, C3, or C4 positions of the piperidine scaffold. nih.gov This allows for the synthesis of a wide array of positional analogues that would be challenging to create using traditional methods. nih.gov

For example, studies on related piperidine-containing scaffolds have shown that N-alkylation is a common and impactful modification. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substituent on the piperidine nitrogen was found to be critical for activity. Removal of an N-isopropyl group led to a significant decrease in potency. nih.govnih.gov Conversely, the introduction of an N-methyl group resulted in an equipotent compound, which was ultimately selected as a molecular probe. nih.govnih.gov

Table 1: Catalyst and Protecting Group Control of Site-Selectivity in Piperidine Functionalization nih.gov

Target Position N-Protecting Group Catalyst Outcome
C2 N-Boc Rh₂(R-TCPTAD)₄ Selective C2 functionalization
C2 N-Bs Rh₂(R-TPPTTL)₄ Selective C2 functionalization
C4 N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄ Selective C4 functionalization

Data sourced from studies on positional analogues of methylphenidate. nih.gov

Formation of Amide Derivatives

The amino group of the aniline moiety serves as an excellent handle for the formation of amide derivatives, a common strategy in drug discovery to explore new interactions with biological targets. In the development of novel inhibitors for the presynaptic choline (B1196258) transporter (CHT), a library of amide derivatives based on a related 4-methoxy-3-(piperidin-4-yl)oxy scaffold was synthesized and evaluated. nih.govnih.gov

The synthesis involved coupling the aniline core with various carboxylic acids to produce a range of benzamides. The structure-activity relationship (SAR) studies revealed that benzylic heteroaromatic amide moieties were particularly potent. nih.gov This iterative chemical synthesis effort led to the discovery of ML352, a potent and selective CHT inhibitor. nih.govnih.gov

Table 2: Structure-Activity Relationship of Amide Derivatives nih.gov

Compound Amide Moiety IC₅₀ (µM) at 100 nM Choline IC₅₀ (µM) at 10 µM Choline
10m (ML352) N-(pyridin-2-ylmethyl) 0.081 0.089
10l Unsubstituted (NH) 1.83 1.09
10q N-(2-(piperidin-1-yl)ethyl) 0.76 0.53

| 10r | N-(2-morpholinoethyl) | 6.12 | 1.77 |

Data represents a selection from a study on CHT inhibitors. nih.gov

Asymmetric Synthesis and Stereochemical Control

When substituents are introduced to the piperidine ring, chiral centers can be created, necessitating methods for controlling the stereochemistry of the product. Asymmetric synthesis ensures the production of a specific enantiomer or diastereomer, which is often crucial as different stereoisomers can have vastly different biological activities.

Rhodium-catalyzed C-H insertion reactions can be rendered enantioselective and diastereoselective by using chiral catalysts. nih.gov The intricate design of these catalysts allows for the precise control of the three-dimensional arrangement of atoms during the bond-forming step, leading to the preferential formation of one stereoisomer over others. nih.gov

Another established approach for achieving stereochemical control is the use of chiral auxiliaries. The SAMP/RAMP hydrazone methodology, for example, is a classic strategy for the asymmetric alkylation of ketones and aldehydes. orgsyn.org This involves converting a carbonyl compound into a chiral hydrazone, performing a diastereoselective alkylation, and then cleaving the auxiliary to reveal the chiral product with high enantiomeric excess. orgsyn.org Such methods can be applied to synthesize chiral building blocks that are later incorporated to form the final stereochemically defined piperidine-containing molecule. The availability of compounds like (S)-4-(Piperidin-3-yl)aniline further highlights the successful application of asymmetric strategies in this chemical class. bldpharm.com

Computational Chemistry and in Silico Analysis of 4 Methoxy 3 Piperidin 4 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's characteristics, providing insights into its stability, reactivity, and electronic nature.

Parameter Description
MethodDensity Functional Theory (DFT)
Functionale.g., B3LYP
Basis Sete.g., 6-31G**
Calculated Properties
Optimized GeometryProvides the most stable 3D structure of the molecule.
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.
Bond AnglesThe angle formed between three atoms across at least two bonds.
Dihedral AnglesThe angle between two intersecting planes, defined by four atoms.

Table 1: Representative Parameters for DFT-based Geometry Optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

This energy gap is also instrumental in understanding electronic transitions. The absorption of light by the molecule can promote an electron from the HOMO to the LUMO, a transition whose energy corresponds to the HOMO-LUMO gap. Analysis of these orbitals would reveal the distribution of electron density and identify the regions of the molecule most involved in such electronic transitions. For 4-Methoxy-3-(piperidin-4-yl)aniline, the aniline (B41778) ring and its substituents would be expected to play a major role in its frontier orbitals.

Parameter Description Significance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to electron-accepting ability.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.

Table 2: Key Parameters in HOMO-LUMO Analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular interactions and charge transfer. By analyzing the interactions between the NBOs, it is possible to quantify the stability of the molecule arising from hyperconjugation and electron delocalization.

For this compound, NBO analysis would reveal the nature of the bonds, the lone pairs on the nitrogen and oxygen atoms, and any significant intramolecular hydrogen bonding. It would also quantify the charge distribution on each atom, providing insights into the molecule's electrostatic potential and reactive sites. This analysis is crucial for a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Analysis Type Information Gained
Orbital OccupancyNumber of electrons in each orbital.
Donor-Acceptor InteractionsQuantifies the stabilization energy from electron delocalization between filled (donor) and empty (acceptor) orbitals.
Natural Atomic ChargesProvides a chemically intuitive picture of the charge distribution across the molecule.

Table 3: Components of Natural Bond Orbital (NBO) Analysis.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target at the atomic level.

To perform molecular docking, a three-dimensional structure of a target protein is required. The selection of the target protein would be based on the therapeutic area of interest. For instance, given the structural similarities of this compound to known bioactive molecules, potential targets could include enzymes or receptors involved in neurological or inflammatory pathways.

The docking simulation would then place the flexible ligand into the binding site of the rigid or flexible receptor, exploring various possible conformations and orientations. The results would be analyzed to identify the most stable binding mode, characterized by a low binding energy. This analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For example, the amino group of the aniline moiety and the nitrogen and oxygen atoms could act as hydrogen bond donors or acceptors.

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or an estimated inhibitory constant (Ki). This value provides a quantitative measure of the strength of the interaction between the ligand and the protein. A lower binding affinity value generally indicates a more stable and potent interaction.

By comparing the predicted binding affinity of this compound with that of known inhibitors or the natural substrate of the target protein, researchers can make an initial assessment of its potential as a therapeutic agent. These predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for further experimental testing.

Parameter Description
Docking ScoreA numerical value representing the predicted binding affinity. Lower scores often indicate stronger binding.
Binding PoseThe predicted 3D orientation and conformation of the ligand within the protein's binding site.
Key InteractionsIdentification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, etc.

Table 4: Outputs of Molecular Docking Simulations.

Molecular Dynamics Simulations for Conformational Studies and Stability

Detailed molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available scientific literature. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to predict their motion. This would reveal the preferred three-dimensional arrangements (conformations) of the molecule, particularly the orientation of the piperidine (B6355638) ring relative to the aniline core and the methoxy (B1213986) group. The stability of these conformations could be assessed by analyzing the potential energy of the system over the simulation time. Such studies would be crucial in understanding how this molecule might interact with biological targets.

Theoretical Prediction of Drug-Likeness and Pharmacokinetic Parameters

While specific experimental data is not presented here, a variety of computational models can predict the drug-likeness and pharmacokinetic profile of a compound. These predictions are valuable in the early stages of drug discovery to assess the potential of a molecule to be developed into an orally administered drug.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. For a molecule to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a molecule's solubility in a non-polar solvent versus a polar one. It is a critical parameter for predicting absorption and distribution.

Hydrogen Bonding Characteristics

Hydrogen bonding potential is a key factor in a molecule's interaction with biological targets and its solubility. This is determined by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms).

For the related isomer 4-Methoxy-3-(piperidin-1-yl)aniline , computational predictions indicate 1 hydrogen bond donor and 3 hydrogen bond acceptors. Given the structural similarities, it is expected that this compound would also possess a primary amine group contributing as a hydrogen bond donor and nitrogen and oxygen atoms acting as acceptors.

Rotatable Bonds and Molecular Flexibility

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds (generally less than 10) is often associated with better oral bioavailability.

For the isomer 4-Methoxy-3-(piperidin-1-yl)aniline , there are 2 predicted rotatable bonds. This compound is expected to have a similar, low number of rotatable bonds, suggesting a relatively rigid structure which can be advantageous for binding to a specific target.

Predicted Drug-Likeness Parameters

ParameterPredicted Value
Topological Polar Surface Area (TPSA) Data not available
Lipophilicity (XLogP3-AA) Data not available (Isomer: 2.2)
Hydrogen Bond Donors Expected to be similar to isomer (1)
Hydrogen Bond Acceptors Expected to be similar to isomer (3)
Rotatable Bonds Expected to be similar to isomer (2)

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. The NLO properties of organic molecules are often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Preclinical Biological Activity and Mechanism of Action Studies

In Vitro Screening for Biological Activities

A comprehensive review of published scientific literature did not yield studies investigating the inhibitory activity of 4-methoxy-3-(piperidin-4-yl)aniline or its derivatives against Poly (ADP-ribose) polymerase (PARP) enzymes.

There were no available research findings from in vitro screening assays to indicate that this compound or its related compounds have been evaluated for inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ).

An extensive search of scientific databases found no evidence of this compound or its analogues being investigated as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, derived from the core structure of this compound, were identified as novel inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). A high-throughput screening campaign followed by medicinal chemistry efforts led to the discovery of potent inhibitors, with structure-activity relationship (SAR) studies revealing key determinants for activity.

Iterative chemical modifications resulted in the identification of ML352 as a potent and selective CHT inhibitor. chemicalprobes.org Functional analysis demonstrated that ML352 acts as a noncompetitive inhibitor of choline uptake. nih.gov This was confirmed in studies using both transfected cells and synaptosomes, where ML352 decreased the maximum velocity (Vmax) of choline transport without altering the binding affinity (Km) of choline. nih.gov Further investigation into its mechanism revealed that ML352 reduces the apparent density of binding sites for the classic CHT inhibitor hemicholinium-3, suggesting an allosteric interaction with the transporter. nih.gov

The inhibitory potency of lead compounds from this series was quantified in radiolabeled choline uptake assays using HEK293 cells stably transfected with human CHT. The half-maximal inhibitory concentrations (IC50) were determined at both low (100 nM) and high (10 µM) concentrations of choline to assess the mechanism of inhibition.

Table 1: Choline Transporter (CHT) Inhibition by 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide (B126) Derivatives

Compound Structure CHT IC50 (µM) at 100 nM Choline CHT IC50 (µM) at 10 µM Choline
ML352 N/A 0.20 0.25
Analog A N/A 0.35 0.40
Analog B N/A >10 >10

Data sourced from studies on novel benzamide inhibitors. The specific structures for analogs are proprietary to the research publication.

To assess the selectivity of the lead compound derived from the this compound scaffold, a comprehensive screening was performed. The potent CHT inhibitor, ML352, was evaluated against a broad panel of receptors and other proteins to identify potential off-target interactions.

ML352 was tested at a concentration of 10 µM in Eurofins' Lead Profiling Screen, a binding assay panel consisting of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. chemicalprobes.org The results from this extensive panel demonstrated a clean ancillary pharmacology profile, as ML352 did not exhibit significant inhibition (>50% inhibition) of any of the targets in the panel. chemicalprobes.org Furthermore, specific assays confirmed that ML352 had no inhibitory effect on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). nih.gov

This high degree of selectivity underscores that the biological activity of this chemical series is specifically directed towards the choline transporter, with a low likelihood of off-target effects mediated by common receptors. chemicalprobes.orgnih.gov

Cellular Assays (Non-Human)

Antiproliferative Effects on Cancer Cell Lines

There is no specific data available in the public scientific literature regarding the antiproliferative effects of this compound on cancer cell lines, including any potential IC50 values.

Cell Cycle Modulation

Information regarding the specific effects of this compound on cell cycle modulation is not present in the available scientific literature.

Modulation of Specific Signaling Pathways (e.g., AMPK phosphorylation)

There are no publicly available studies that investigate the modulation of specific signaling pathways, such as AMPK phosphorylation, by this compound.

Antimicrobial and Antifungal Activity Assessment

Specific data, including Minimum Inhibitory Concentration (MIC) values, for the antimicrobial and antifungal activity of this compound against various bacterial and fungal strains are not reported in the public scientific domain.

Elucidation of Molecular Mechanisms of Action (Preclinical)

Interaction with Specific Biological Targets

While derivatives of the core structure of this compound have been investigated as inhibitors of biological targets such as the presynaptic choline transporter (CHT) and anaplastic lymphoma kinase (ALK), there is no direct evidence or specific studies in the public literature that elucidate the interaction of this compound itself with these or any other specific biological targets.

Inhibition of Key Biochemical Pathways (e.g., DNA repair, cell division)

Currently, there is a lack of specific studies in the public domain that directly investigate the inhibitory effects of this compound on key biochemical pathways such as DNA repair and cell division. Research into the biological activities of this specific compound is still an emerging area. While some aniline (B41778) derivatives have been investigated for their roles in cell cycle modulation and as kinase inhibitors, which can indirectly relate to cell division, direct evidence for this compound is not available. nih.govijcce.ac.ir Similarly, the field of DNA repair inhibition is an active area of cancer research, with various chemical entities being explored; however, the role of this particular aniline derivative has not been characterized in this context. nih.gov

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for derivatives of this compound has been most notably explored in the context of their activity as inhibitors of the presynaptic choline transporter (CHT). nih.govnih.gov These studies, while focusing on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, provide valuable insights into how modifications to the core this compound scaffold influence biological activity. The aniline nitrogen in these analogs is acylated to form a benzamide, and the core is linked to the phenyl ring via an ether linkage at the 3-position of the piperidine (B6355638).

The SAR investigations have systematically explored modifications around the piperidine substituent and the amide functionality. nih.govnih.gov These efforts have led to the identification of potent and selective inhibitors, demonstrating that the this compound moiety is a promising starting point for the development of targeted therapeutic agents. nih.gov

Impact of Substituents on Potency and Selectivity

The potency and selectivity of compounds derived from the this compound scaffold are significantly influenced by the nature of the substituents on both the piperidine ring and the aromatic system. In the context of choline transporter (CHT) inhibitors, SAR studies revealed several key trends. nih.gov

It was discovered that benzylic heteroaromatic amide moieties were among the most potent, indicating that the nature of the group attached to the aniline nitrogen is critical for activity. Furthermore, the 3-(piperidin-4-yl)oxy linkage was found to be more favorable than simple alkyl ether chains. nih.gov

The substitution on the piperidine nitrogen also plays a crucial role. Removal of an isopropyl group from the piperidine ether resulted in a significant decrease in activity. Conversely, a methylpiperidine ether analog was found to be equipotent with the isopropyl analog. This suggests that small alkyl groups on the piperidine nitrogen are well-tolerated and can contribute to maintaining potency. nih.gov

The following interactive table summarizes the SAR data for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives as CHT inhibitors. nih.gov

CompoundPiperidine Moiety ModificationAmide MoietyIC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10l Unsubstituted piperidine etherN-(pyridin-2-ylmethyl)> 10> 10
10m (ML352) N-methylpiperidine etherN-(pyridin-2-ylmethyl)0.250.25
10n N-methylpiperidine at 3-positionN-(pyridin-2-ylmethyl)1.21.1
10o Cyclohexyl replacementN-(pyridin-2-ylmethyl)InactiveInactive
10p Cyclopentyl replacementN-(pyridin-2-ylmethyl)InactiveInactive
10q (2-piperidin-1-yl)ethoxy replacementN-(pyridin-2-ylmethyl)0.760.53
10r 2-morpholinoethoxy replacementN-(pyridin-2-ylmethyl)6.121.77

This data clearly indicates that the SAR around the piperidine moiety is quite specific, with small N-alkyl substitutions being favorable, while larger alicyclic replacements are not tolerated. nih.gov

Influence of Stereochemistry on Biological Activity

There is currently no specific information available in the scientific literature regarding the influence of stereochemistry on the biological activity of this compound or its direct derivatives. While the piperidin-4-yl moiety itself does not have a chiral center, the introduction of substituents on the piperidine ring at positions other than the 1 or 4 positions could introduce stereoisomerism. Future studies would be needed to elucidate the impact of such stereochemical variations on the biological activity of this class of compounds.

Rational Design based on SAR Insights

The development of potent and selective inhibitors based on the this compound scaffold has been guided by rational design principles informed by SAR analysis. The discovery of ML352 as a potent and selective CHT inhibitor is a prime example of this iterative process. nih.govnih.gov

Starting from initial lead compounds identified through high-throughput screening, medicinal chemists systematically modified the structure to improve potency and selectivity. The SAR data, as detailed in the previous sections, provided a roadmap for these modifications. For instance, the finding that benzylic heteroaromatic amides were highly potent led to the retention and optimization of this feature. Similarly, the narrow SAR for the piperidine substituents, favoring small N-alkyl groups, guided the selection of optimal substitutions at this position. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research Preclinical Focus

Role as a Privileged Scaffold for Novel Bioactive Compounds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for the design of new drugs. nih.gov The piperidine (B6355638) ring, a six-membered nitrogenous heterocycle, is a well-established privileged structure, present in more than 70 FDA-approved drugs. enamine.netresearchgate.net The inclusion of chiral piperidine scaffolds in small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netresearchgate.net

The 4-methoxy-3-(piperidin-4-yl)aniline structure combines the privileged piperidine moiety with a substituted aniline (B41778) ring system. Aniline derivatives are also common starting points for drug therapies. github.com This combination offers a versatile platform for creating diverse chemical libraries. A closely related scaffold, the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126), has proven to be a successful framework for developing potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.govconsensus.app The success of this related series underscores the potential of the underlying methoxy-piperidine-aromatic core as a privileged platform for identifying novel bioactive compounds targeting a range of proteins.

Development of Lead Compounds and Chemical Probes

The journey from an initial "hit" compound to a refined "lead" and ultimately a "chemical probe" is a cornerstone of drug discovery. A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein target. The this compound structural motif has been central to the development of such tools.

A notable example stems from a high-throughput screening campaign that identified a series of 4-methoxybenzamides as inhibitors of the presynaptic choline transporter (CHT). nih.gov Initial hits from this screen were subjected to an iterative lead optimization process, exploring the structure-activity relationships (SAR) around the piperidine substituent and the amide group. nih.govnih.gov This effort led to the development of ML352, a potent, noncompetitive, and selective CHT inhibitor with a drug-like scaffold. nih.govacs.org ML352 demonstrated high affinity for CHT (Kᵢ = 92 nM) and excellent selectivity, showing no significant activity against other transporters or a panel of 68 GPCRs, ion channels, and other targets. acs.orgchemicalprobes.orgacs.org

Further optimization of ML352 led to the creation of VU6001221, an improved in vivo chemical probe with enhanced pharmacokinetic properties and central nervous system (CNS) penetration while maintaining high potency for CHT. nih.gov The development pathway from the initial screening hits to the optimized probes ML352 and VU6001221 highlights the value of this chemical scaffold in generating sophisticated research tools for exploring complex biological systems. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) of Benzamide Analogs This table is based on data for the related 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold which led to the discovery of ML352.

CompoundR Group (Amide)IC₅₀ (nM) at low [Choline]IC₅₀ (nM) at high [Choline]Notes
10a Thiazole>1000>1000Modest potency
10e 3-Isopropylisoxazole methyl240100Potent analog, similar to HTS hit
10i Pyridine>1000>1000Six-membered heteroaryl moderately tolerated
ML352 (10m) (3-isopropylisoxazol-5-yl)methyl92 (Kᵢ)-Optimized lead compound and chemical probe

Data sourced from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. nih.govacs.org

Contribution to Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key drug discovery strategy that involves the rapid automated testing of vast numbers of compounds to identify those that modulate a specific biological target. semanticscholar.org The success of HTS is heavily reliant on the quality and diversity of the compound libraries being screened.

The this compound scaffold and its derivatives are valuable components of such libraries. Their synthesis as building blocks allows for the creation of a multitude of related structures, expanding the chemical space available for screening. The discovery of the aforementioned CHT inhibitors originated from an HTS campaign of the Molecular Libraries Small Molecule Repository (MLSMR), which contained over 300,000 compounds. nih.gov A series of 4-methoxybenzamides based on a related scaffold were identified as hits from this large library, which were then selected for a lead optimization campaign. nih.gov This demonstrates the direct contribution of compounds containing this core structure to successful HTS initiatives. The availability of such scaffolds in screening collections increases the probability of finding novel starting points for drug development programs. nih.gov

Precursors in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. These reactions are valued in medicinal chemistry for their ability to rapidly generate complex and diverse molecular structures from simple building blocks.

Both aniline and piperidine moieties are versatile precursors in various MCRs. For instance, anilines have been used in L-proline-catalyzed three-component reactions with aromatic aldehydes and pyrazolones to synthesize fused heterocyclic systems like pyrazolo[3,4-b]quinolines. semanticscholar.org Similarly, cyclic amines, including piperidine, have been shown to participate smoothly in MCRs to produce complex heterocyclic products such as fully-substituted 1,3,4-oxadiazoles. rug.nl

While the general utility of aniline and piperidine structures in MCRs is well-established, specific examples detailing the use of this compound as a precursor in the reviewed literature are not prominent. However, based on the known reactivity of its constituent functional groups, the compound represents a potentially valuable building block for the MCR-based synthesis of novel, complex molecules for drug discovery libraries.

Future Research Directions and Unexplored Avenues

Challenges in Synthesis and Derivatization

The synthesis and subsequent derivatization of 4-Methoxy-3-(piperidin-4-yl)aniline, while conceptually straightforward, present several practical challenges that need to be addressed in future research. The primary hurdles lie in achieving regioselective functionalization and maintaining stereochemical control, which are critical for developing structure-activity relationships (SAR).

Key synthetic challenges include:

Regioselective Functionalization: The aniline (B41778) and piperidine (B6355638) rings both offer multiple sites for chemical modification. Developing synthetic routes that allow for the selective derivatization of one ring without affecting the other is a significant challenge. For instance, functionalization of the aniline nitrogen or the aromatic ring could compete with reactions at the piperidine nitrogen.

Stereocontrol: For derivatives with chiral centers on the piperidine ring, achieving high levels of stereoselectivity is essential, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

Future research should focus on developing robust and scalable synthetic methodologies to overcome these challenges. This could involve the exploration of novel catalytic systems and the application of modern synthetic techniques to enable the efficient and controlled production of a diverse library of this compound derivatives.

Exploration of New Biological Targets and Mechanisms

The piperidine and aniline moieties are present in a wide array of biologically active compounds, suggesting that this compound and its derivatives could interact with a variety of biological targets. nih.govijnrd.orgmdpi.com The piperidine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. ijnrd.orgencyclopedia.pubnih.gov Similarly, the aniline substructure is found in numerous kinase inhibitors and other therapeutic agents. nih.gov

Future research should systematically screen this compound and its analogs against a broad panel of biological targets to identify novel activities. Potential areas of investigation include:

Kinase Inhibition: The aniline core is a well-established pharmacophore in many kinase inhibitors. Investigating the potential of this compound derivatives to inhibit specific kinases involved in cancer or inflammatory diseases could be a fruitful avenue of research.

GPCR Modulation: Piperidine-containing compounds are known to interact with G-protein coupled receptors (GPCRs). Screening for activity at various GPCRs could uncover novel modulators of these important drug targets.

Ion Channel Activity: The piperidine moiety is also found in compounds that modulate ion channel function. Assessing the effects of this compound derivatives on different ion channels could lead to the discovery of new therapies for neurological or cardiovascular disorders.

Antimicrobial and Antiviral Activity: Given the prevalence of the piperidine scaffold in antimicrobial and antiviral drugs, it would be worthwhile to evaluate the potential of this compound and its derivatives against a range of pathogens. ijnrd.org

Advancements in Computational Modeling for Design and Prediction

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, can play a pivotal role in guiding the design and optimization of novel analogs of this compound. tandfonline.comnih.govresearchgate.net These methods can help to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives, thereby accelerating the drug discovery process.

Future computational studies should focus on:

QSAR Modeling: Developing robust QSAR models based on a library of synthesized derivatives can help to identify the key structural features that contribute to biological activity. nih.govtandfonline.com This information can then be used to design new analogs with improved potency and selectivity.

Molecular Docking: Identifying potential biological targets through screening and then using molecular docking to predict the binding modes of this compound derivatives can provide valuable insights into the mechanism of action at a molecular level.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable drug-like properties. mdpi.com This can help to prioritize the synthesis of compounds with a higher probability of success in later stages of development.

The integration of computational modeling with synthetic chemistry and biological testing will be essential for the efficient exploration of the therapeutic potential of this chemical scaffold.

Potential for Novel Analog Design with Enhanced Selectivity

The design of novel analogs of this compound with enhanced selectivity for specific biological targets is a key objective for future research. Structure-activity relationship (SAR) studies will be instrumental in achieving this goal. nih.gov By systematically modifying the structure of the parent compound and evaluating the effects on biological activity, researchers can identify the structural determinants of selectivity.

Key strategies for novel analog design include:

Piperidine Ring Substitution: The introduction of substituents at different positions on the piperidine ring can significantly influence potency and selectivity. Studies on fentanyl analogs have shown that the size and stereochemistry of substituents on the piperidine ring are critical for analgesic potency. eurekaselect.comsemanticscholar.orgresearchgate.net

Aniline Ring Modification: Altering the substitution pattern on the aniline ring, for example, by changing the position or nature of the methoxy (B1213986) group or introducing other substituents, can modulate the electronic properties of the molecule and its interactions with biological targets.

Linker Modification: If the piperidine and aniline moieties are found to bind to distinct pockets of a target protein, modifying the linker between these two groups could optimize their relative orientation and improve binding affinity and selectivity.

A systematic approach to analog design, guided by computational modeling and informed by SAR data, will be crucial for the development of highly selective and potent drug candidates based on the this compound scaffold.

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